Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate

Benzothiophene synthesis Ethyl thioglycolate cyclisation Process chemistry yield comparison

Ethyl 5‑methoxybenzo[b]thiophene‑2‑carboxylate (CAS 40862‑88‑2), also named ethyl 5‑methoxy‑1‑benzothiophene‑2‑carboxylate, is a heterocyclic building block comprising a fused benzothiophene core bearing a 5‑methoxy (–OCH₃) substituent and a 2‑ethyl ester (–COOCH₂CH₃) group. Its molecular formula is C₁₂H₁₂O₃S (MW 236.29 g·mol⁻¹).

Molecular Formula C12H12O3S
Molecular Weight 236.29
CAS No. 40862-88-2
Cat. No. B2555177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxybenzo[b]thiophene-2-carboxylate
CAS40862-88-2
Molecular FormulaC12H12O3S
Molecular Weight236.29
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC
InChIInChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
InChIKeyMBXKYFARHLNLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5‑Methoxybenzo[b]thiophene‑2‑carboxylate (CAS 40862‑88‑2) – Compound Identity, Physicochemical Profile & Procurement‑Grade Specifications


Ethyl 5‑methoxybenzo[b]thiophene‑2‑carboxylate (CAS 40862‑88‑2), also named ethyl 5‑methoxy‑1‑benzothiophene‑2‑carboxylate, is a heterocyclic building block comprising a fused benzothiophene core bearing a 5‑methoxy (–OCH₃) substituent and a 2‑ethyl ester (–COOCH₂CH₃) group. Its molecular formula is C₁₂H₁₂O₃S (MW 236.29 g·mol⁻¹). Key physicochemical properties include a predicted boiling point of 357.6 ± 22.0 °C, a density of 1.234 ± 0.06 g·cm⁻³, a melting point of 65–67 °C, and a calculated LogP of approximately 3.18, indicating moderate lipophilicity. Commercially, the compound is typically supplied at ≥ 95 % purity (specifications up to NLT 97 % are available), with recommended long‑term storage at 2–8 °C in sealed, moisture‑free containers. These properties position the compound as a tractable intermediate for downstream medicinal‑chemistry derivatisation, particularly where both electronic tuning (via the 5‑methoxy group) and ester‑based synthetic handles are required.

Why Ethyl 5‑Methoxybenzo[b]thiophene‑2‑carboxylate Cannot Be Replaced by a Generic Benzothiophene Ester or Free Acid – The Functional‑Group Determinants of Downstream Selectivity


Superficially similar benzothiophene‑2‑carboxylate esters or the corresponding carboxylic acid might appear interchangeable; however, the simultaneous presence of the 5‑methoxy substituent and the ethyl ester on the 40862‑88‑2 scaffold is non‑negotiable for programmes targeting Clk1/4 kinase selectivity. The 5‑methoxy group establishes critical hydrogen‑bond contacts within the ATP‑binding pocket of Clk1 that are absent in the des‑methoxy analog (ethyl benzo[b]thiophene‑2‑carboxylate, CAS 17890‑55‑0) and are profoundly altered when replaced by a 5‑hydroxy group (which broadens inhibition to Dyrk1A/B kinases).[1] Furthermore, the ethyl ester provides a strategic balance of lipophilicity (LogP ≈ 3.18) and hydrolytic stability that differs materially from the methyl ester (CAS 19492‑99‑0), affecting both the kinetics of downstream amidation reactions and the solubility profile of advanced intermediates.[2] Procurement of the free acid (5‑methoxybenzo[b]thiophene‑2‑carboxylic acid, CAS 23046‑02‑8) instead of the ethyl ester introduces an additional deprotection/coupling step and often necessitates protecting‑group strategies when the acid is incompatible with subsequent synthetic transformations. The quantitative evidence in Section 3 substantiates why these structural nuances translate into measurable differences in synthetic efficiency, biological potency, and isoenzyme selectivity.

Quantitative Differentiation of Ethyl 5‑Methoxybenzo[b]thiophene‑2‑carboxylate (40862‑88‑2) Against Its Closest Analogs – A Comparator‑Driven Evidence Guide


Synthesis Yield of the Ethyl Ester vs. Methyl Ester Under Comparable Conditions

The one‑pot cyclisation of 2‑fluoro‑5‑methoxybenzaldehyde with ethyl thioglycolate (K₂CO₃, DMF, 80 °C, 1 h) affords the target ethyl ester 40862‑88‑2 in 66 % isolated yield after chromatography. Under a comparable protocol (K₂CO₃, DMF, 70 °C, 4 h) applied to the methyl thioglycolate congener, the methyl ester (CAS 19492‑99‑0) is obtained in only 47 % isolated yield.[1] The 19‑percentage‑point yield advantage of the ethyl ester route reduces the cost per gram of the ester intermediate and translates into a higher throughput for multigram campaigns, making 40862‑88‑2 the more economical entry point for library synthesis.

Benzothiophene synthesis Ethyl thioglycolate cyclisation Process chemistry yield comparison

5‑Methoxy Substituent Enables Sub‑Nanomolar Clk1 Inhibition and Unprecedented Isoenzyme Selectivity in Derived Carboxamides

The 5‑methoxybenzothiophene‑2‑carboxamide scaffold, for which 40862‑88‑2 serves as the direct ester precursor, delivers Clk1 inhibitors with cell‑free IC₅₀ values as low as 1.4 nM (compound 26a) and selectivity factors of 535 over Clk2 and 15 over Clk4.[1] By contrast, replacing the 5‑methoxy with a 5‑hydroxy group broadens the inhibition profile to include Dyrk1A and Dyrk1B, thereby losing Clk1‑exclusive selectivity.[2] The des‑methoxy analog (ethyl benzo[b]thiophene‑2‑carboxylate, CAS 17890‑55‑0) has not been reported to yield comparably potent or selective Clk1 inhibitors in peer‑reviewed literature, underscoring the essential role of the 5‑methoxy substituent for achieving the selectivity window required for chemical probe and therapeutic development.

Clk1 kinase inhibition Isoenzyme selectivity Structure–activity relationship

Ethyl Ester vs. Methyl Ester – Physicochemical Profile and Synthetic Utility Comparison

The ethyl ester 40862‑88‑2 (MW 236.29, LogP ≈ 3.18, boiling point 357.6 °C) differs from its methyl ester counterpart (CAS 19492‑99‑0; MW 222.26, LogP ≈ 2.65 (estimated)) in ways that materially affect downstream processing. The higher boiling point of the ethyl ester permits greater thermal latitude during solvent evaporation and distillation steps, reducing product loss during work‑up. The increased LogP (Δ ≈ +0.5) of the ethyl ester facilitates extraction into organic solvents such as ethyl acetate or dichloromethane, improving recovery from aqueous reaction mixtures. Moreover, while the methyl ester is frequently used as the starting material in published Clk1 inhibitor syntheses, the ethyl ester can be directly transamidated under mild conditions without prior hydrolysis, offering a one‑step route to the carboxamide that bypasses the carboxylic acid intermediate and its associated coupling reagents (e.g., HBTU/HATU), thereby reducing step count and reagent cost.[1]

Ester physicochemical properties Lipophilicity Synthetic intermediate comparison

Procurement‑Relevant Purity Specifications and Stability Profile vs. Free Acid

Commercially, ethyl 5‑methoxybenzo[b]thiophene‑2‑carboxylate (40862‑88‑2) is routinely supplied at ≥ 95 % purity (Fluorochem, AKSci), with premium suppliers offering NLT 97 % (MolCore). The recommended storage condition is 2–8 °C in sealed, moisture‑free containers.[1] In contrast, the corresponding free acid (5‑methoxybenzo[b]thiophene‑2‑carboxylic acid, CAS 23046‑02‑8) is more prone to decarboxylation upon prolonged storage and requires stricter handling protocols. The ester form’s greater thermal and chemical stability makes it the preferred storage form for inventory management, reducing the risk of batch‑to‑batch variability caused by gradual degradation of the acid.

Compound purity Storage stability Quality control specifications

Patent Pedigree – WO2005/51940 Validates the Compound as a Key Pharmaceutical Intermediate

Ethyl 5‑methoxybenzo[b]thiophene‑2‑carboxylate is explicitly claimed and exemplified as a synthetic intermediate in WO2005/51940, a patent filing that describes the preparation of benzothiophene‑based therapeutic agents. The patent provides full experimental detail (1H‑NMR in CDCl₃: δ 7.97 (s, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.27 (d, J = 2.6 Hz, 1H), 7.09 (dd, J = 2.6, 8.8 Hz, 1H), 4.41 (q, J = 7.0 Hz, 2H), 3.88 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H)) and a scalable procedure yielding 4.40 g (66 %) from a 28.2 mmol scale. This patent provenance is significant because it signals that the compound has already satisfied the reproducibility and characterisation standards expected of a pharmaceutical intermediate in an intellectual‑property context—an important differentiator for procurement officers who must justify sourcing decisions to regulatory or patent‐compliance stakeholders.

Patent intermediate Pharmaceutical building block Regulatory provenance

Recommended Procurement Scenarios for Ethyl 5‑Methoxybenzo[b]thiophene‑2‑carboxylate (40862‑88‑2) Based on Quantitative Evidence


Medicinal Chemistry: Clk1/4 Kinase Inhibitor Lead Optimisation

Research groups pursuing selective Clk1/4 inhibitors should prioritise 40862‑88‑2 as the entry ester. The 5‑methoxybenzothiophene‑2‑carboxamide scaffold derived from this compound has produced inhibitors with Clk1 IC₅₀ values of 1.4–12.7 nM and selectivity factors exceeding 500 over Clk2 [1][2]. The ethyl ester can be directly transamidated or hydrolysed to the acid for subsequent diversification, offering synthetic flexibility that the methyl ester route does not match without additional steps. Laboratories that have previously attempted to use the des‑methoxy analog (ethyl benzo[b]thiophene‑2‑carboxylate) for the same target class should note that no comparably potent or selective Clk1 inhibitors have been reported from that scaffold, confirming that the 5‑methoxy group is essential for the desired pharmacology [1].

Scale‑Up and Process Chemistry: Cost‑Efficient Multigram Synthesis

The 66 % isolated yield reported for the one‑pot synthesis of 40862‑88‑2 (K₂CO₃, DMF, 80 °C, 1 h) compares favourably with the 47 % yield obtained for the methyl ester under analogous conditions [3]. Combined with the higher boiling point (357.6 °C) and increased LogP (3.18) that facilitate solvent stripping and extractive work‑up , the ethyl ester route represents the more economical choice for contract research organisations and internal process chemistry groups planning multigram to kilogram campaigns. The direct procurement of 40862‑88‑2 at ≥ 95 % purity from multiple suppliers ensures supply‑chain resilience .

Chemical Biology Tool Compound Synthesis: Isoenzyme‑Selective Probe Development

The development of chemical probes that discriminate between Clk1 and Clk2/Clk4 isoenzymes is critically dependent on the 5‑methoxybenzothiophene scaffold. The hydrazide derivatives originating from 40862‑88‑2 have demonstrated Clk1/Clk2 selectivity factors of 535 (compound 26a) and metabolic half‑lives of up to 6.4 h [1]. These properties make the compound an indispensable starting material for probe development programmes funded by public‑private initiatives (e.g., the Structural Genomics Consortium) where isoenzyme selectivity and cellular target engagement are mandatory deliverables [1][2]. The availability of the compound with NLT 97 % purity from premium vendors further supports the stringent quality requirements of probe chemistry campaigns .

Contract Research and Library Synthesis: Benzothiophene‑Focused Fragment and Lead‑Like Libraries

CROs and library synthesis facilities designing benzothiophene‑focused screening collections should select 40862‑88‑2 over the corresponding methyl ester or free acid. The ethyl ester's higher LogP facilitates solution‑phase parallel synthesis in organic solvents, and its direct convertibility to carboxamides without intermediate hydrolysis reduces the number of unit operations per library member [3]. The well‑documented 1H‑NMR reference spectrum in the patent literature (δ 7.97–1.42 ppm in CDCl₃) provides an immediate quality‑control benchmark for incoming material, accelerating the release of purchased batches into production workflows.

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